molecular formula C9H11FN2 B8789423 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No. B8789423
M. Wt: 166.20 g/mol
InChI Key: RDEOXIFEOZRTQR-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

To a solution of 5-fluoro-8-nitro-1,2-dihydroquinoline (83.6 mg, 0.43 mmol) in EtOAc (10 mL) was added a slurry of 10% Pd/C (28 mg) in IMS (3 mL) and the reaction mixture was stirred at RT under a hydrogen atmosphere for 22 h. The suspension was then filtered through a pad of Celite® and the filtrate was concentrated in vacuo affording a mixture of the title compound and 5-fluoroquinolin-8-ylamine as a purple oil (70.4 mg, 99%). 1H NMR (CDCl3, 300 MHz) (signals due to title compound): 6.46 (1H, dd, J=8.5, 5.5 Hz), 6.28 (1H, dd, J=9.2, 8.5 Hz), 3.31-3.28 (2H, m), 3.24 (3H, bs), 2.72 (2H, t, J=6.5 Hz), 1.94-1.86 (2H, m)
Quantity
70.4 mg
Type
reactant
Reaction Step One
Name
5-fluoro-8-nitro-1,2-dihydroquinoline
Quantity
83.6 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
IMS
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[C:8]2[C:3]=1[CH:4]=[CH:5][CH2:6][NH:7]2.FC1C=CC(N)=C2C=1C=CC=N2>CCOC(C)=O.[Pd]>[F:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][CH2:6][NH:7]2

Inputs

Step One
Name
Quantity
70.4 mg
Type
reactant
Smiles
FC1=C2C=CC=NC2=C(C=C1)N
Step Two
Name
5-fluoro-8-nitro-1,2-dihydroquinoline
Quantity
83.6 mg
Type
reactant
Smiles
FC1=C2C=CCNC2=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
IMS
Quantity
3 mL
Type
solvent
Smiles
Name
Quantity
28 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT under a hydrogen atmosphere for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
FC1=C2CCCNC2=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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